molecular formula C6H5N3O2 B13789513 (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide

(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide

Cat. No.: B13789513
M. Wt: 151.12 g/mol
InChI Key: YFQZAEFPICDATH-WEVVVXLNSA-N
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Description

(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide is an organic compound with a unique structure that includes a cyano group, a propynyl group, and an oxime functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide typically involves the reaction of cyanoacetamide with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxime functionality can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide: shares similarities with other cyanoacetamide derivatives and oxime compounds.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups but different applications.

Uniqueness

  • The presence of both a cyano group and an oxime functionality in this compound makes it unique compared to other similar compounds. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

(1E)-2-amino-2-oxo-N-prop-2-ynoxyethanimidoyl cyanide

InChI

InChI=1S/C6H5N3O2/c1-2-3-11-9-5(4-7)6(8)10/h1H,3H2,(H2,8,10)/b9-5+

InChI Key

YFQZAEFPICDATH-WEVVVXLNSA-N

Isomeric SMILES

C#CCO/N=C(\C#N)/C(=O)N

Canonical SMILES

C#CCON=C(C#N)C(=O)N

Origin of Product

United States

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